Methyl elaidate

Übersicht

Beschreibung

Methyl elaidate, also known as elaidic acid methyl ester or methyl trans-9-octadecenoate, is a trans fatty acid ester. It is derived from elaidic acid, which is the trans isomer of oleic acid. This compound is commonly used in various industrial applications and scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl elaidate can be synthesized through the esterification of elaidic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of vegetable oils, followed by transesterification. The hydrogenation process converts unsaturated fatty acids to their trans isomers, and the subsequent transesterification with methanol yields this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products such as aldehydes, ketones, and carboxylic acids.

Reduction: It can be reduced to its corresponding saturated ester, methyl stearate, using hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: this compound can participate in substitution reactions, particularly at the double bond, where halogenation or hydrohalogenation can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Methyl stearate.

Substitution: Halogenated this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

-

Enzyme Substrate Studies

Methyl elaidate serves as a substrate for various enzymes involved in lipid metabolism, such as:- Lipases : These enzymes catalyze the hydrolysis of fats and oils. This compound can help investigate lipase activity and specificity.

- Phospholipase A2 : This enzyme plays a role in inflammatory processes. Research using this compound can elucidate its interaction with phospholipids and its impact on inflammation pathways.

-

Modeling Fatty Acid Effects

Due to its structural similarity to naturally occurring fatty acids, this compound is utilized to model the effects of specific fatty acids on biological systems. This application is crucial for understanding the development of lipid-related diseases such as:- Atherosclerosis

- Diabetes

- Obesity

By studying how this compound interacts with cellular membranes and metabolic pathways, researchers gain insights into disease mechanisms.

-

Lipid Self-Assembly Studies

This compound is used in studies investigating the self-assembly of lipids and membrane formation. Its behavior during oxidation processes and interactions with other lipids are critical for understanding membrane dynamics.

Metabolism Studies

Research indicates that topically applied fatty acid methyl esters, including this compound, can penetrate the epidermis and enter lipid metabolism. In studies involving BALB/C mice, it was observed that methyl oleate significantly modified endogenous epidermal lipids, demonstrating the potential of this compound to influence skin lipid composition . This finding is particularly relevant for developing topical formulations in dermatology.

-

Topical Application Study

A study on the metabolism of topically applied fatty acid esters demonstrated that methyl oleate could replace linoleate in epidermal lipids, indicating that similar effects might be expected with this compound due to its structural properties . -

Oxidation Behavior Investigation

Research has shown that when exposed to light, this compound undergoes photo-oxidation, leading to changes in its chemical structure that could affect its functionality in biological systems. This area requires further investigation to fully understand its implications for health and disease.

Wirkmechanismus

Methyl elaidate exerts its effects primarily through its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, altering membrane fluidity and affecting cellular signaling pathways. In cancer cells, this compound binds to proteins like Bax and MDM2, triggering apoptosis and inhibiting cell proliferation . Additionally, it can influence gene expression by affecting DNA methylation patterns .

Vergleich Mit ähnlichen Verbindungen

Methyl oleate: The cis isomer of methyl elaidate, commonly found in natural fats and oils.

Methyl linoleate: An ester of linoleic acid, another unsaturated fatty acid.

Methyl stearate: The saturated ester counterpart of this compound.

Uniqueness: this compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, methyl oleate. The trans configuration results in a more linear structure, affecting its melting point and reactivity. This makes this compound particularly useful in studies related to trans fatty acids and their impact on health.

Biologische Aktivität

Methyl elaidate, a methyl ester of elaidic acid, has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic studies. This article synthesizes findings from various studies, focusing on its mechanisms of action, metabolic effects, and potential therapeutic applications.

Chemical Structure and Properties

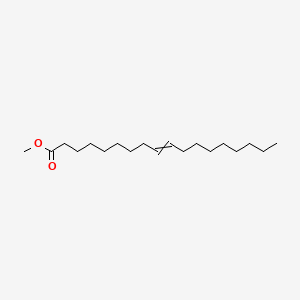

This compound is characterized by its trans configuration of the double bond between carbon atoms 9 and 10. This structural feature influences its biological activity and interaction with cellular components. The compound's chemical structure can be represented as follows:

Induction of Apoptosis

Recent studies have demonstrated that this compound can induce apoptosis in cancer cells through specific protein interactions. Notably, molecular docking analyses revealed that this compound binds effectively to Bax, a pro-apoptotic protein, and MDM2, an inhibitor of the tumor suppressor p53. The binding affinities were quantified as follows:

- Bax Binding Energy : -4.44 kcal/mol

- MDM2 Binding Energy : -5.05 kcal/mol

These interactions suggest that this compound may facilitate apoptosis by promoting Bax activation and inhibiting the p53-MDM2 complex formation, thereby allowing p53 to exert its tumor suppressive functions .

In Silico Studies

In silico experiments have shown that this compound forms stable complexes with Bax and MDM2. The binding interactions involve hydrogen bonds and hydrophobic interactions with several amino acid residues critical for their functional activity:

- Bax Residues : Arg38, Met38

- MDM2 Residues : Gln59, Leu54, Gly58

These findings indicate the potential of this compound as a lead compound in cancer therapy targeting apoptotic pathways .

Comparative Toxicity Studies

Research comparing the effects of trans fatty acids (TFAs), including this compound, on cellular metabolism has provided insights into their safety profile. In studies involving HepG2 human hepatocellular carcinoma cells, this compound was found to have a metabolic impact similar to that of oleate, suggesting a relatively lower toxicity compared to other TFAs. Key findings include:

- Cell Viability : this compound did not significantly decrease cell viability compared to oleate.

- Lipid Accumulation : Both elaidate and vaccenate led to increased levels of diacylglycerols (DGs) and ceramides but did not induce excessive triglyceride deposition.

This indicates that while this compound is metabolically active, it may not pose significant risks at moderate levels .

Drug-Likeness and Pharmacokinetics

This compound has been assessed for its drug-likeness using Lipinski's Rule of Five, which evaluates compounds based on their pharmacokinetic properties. The results indicated that this compound violates only one rule related to logP (partition coefficient), suggesting potential for oral bioavailability but with some limitations regarding membrane permeability .

Anticancer Activity in Plant Extracts

This compound has been identified as a major component in the anticancer extracts from Moringa oleifera seeds. In one study, high concentrations of this compound (55% of total extract) were linked to significant apoptotic effects in human gastric cancer cell lines (SGC-7901). This underscores the compound's relevance in natural product pharmacology .

Summary Table: Biological Activity of this compound

Eigenschaften

IUPAC Name |

methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062435, DTXSID40883778 | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1937-62-8, 67762-38-3, 2462-84-2 | |

| Record name | Methyl elaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl elaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action is still under investigation, in silico studies suggest that methyl elaidate can bind to the active sites of both Bax and MDM2 proteins. [] Bax is a pro-apoptotic protein, meaning it promotes programmed cell death. MDM2, on the other hand, inhibits p53, a tumor suppressor protein that can trigger apoptosis. [] Therefore, by binding to Bax and MDM2, this compound could potentially activate the apoptotic pathway in cancer cells and inhibit their growth.

A: * Molecular formula: C19H36O2* Molecular weight: 296.49 g/mol* Spectroscopic Data: this compound shows a distinct infrared absorption band at 10.3 µm due to the C-H deformation around the trans double bond. [] This characteristic peak is used for its quantification in mixtures using infrared spectroscopy.

A: Molecular docking simulations have been employed to investigate the binding interactions of this compound with target proteins like Bax and MDM2. [] These simulations provide insights into the potential binding affinities and modes of interaction. Further computational studies, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, could offer a deeper understanding of its pharmacological properties.

A: The trans configuration of the double bond in this compound significantly influences its reactivity and biological activity compared to its cis isomer, methyl oleate. [, , ] For instance, this compound exhibits different hydrogenation behavior and interaction with enzymes compared to methyl oleate. [, ] Furthermore, the presence of the methyl ester group is crucial for its biological activity, as evidenced by the lack of stimulatory effects observed with this compound compared to elaidic acid on the Ca2+-ATPase enzyme. []

A: Early research on this compound focused on understanding its role in lipid metabolism and comparing its properties with its cis isomer, methyl oleate. [, ] Studies investigated its absorption, distribution, and potential for hydrogenation in vivo. [, ] More recently, research has explored its potential as an anticancer agent due to its observed interactions with proteins involved in apoptosis. []

A: this compound's applications extend beyond the biomedical field. As a FAME, it plays a role in food science and renewable energy research. Its presence in partially hydrogenated vegetable oils and its impact on the properties of biodiesel are active research areas. [, , ] Furthermore, its use as a model compound in catalysis research highlights its relevance in chemical sciences. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.